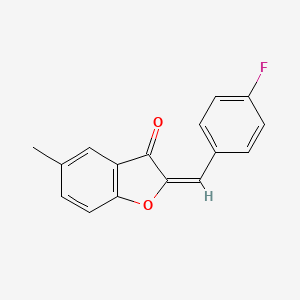

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one

Description

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is a benzofuran-derived aurone characterized by a 4-fluorobenzylidene moiety at position 2 and a methyl group at position 5 of the benzofuran core. Aurones, a subclass of flavonoids, are known for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The (E)-configuration of the exocyclic double bond in this compound is critical for its stereoelectronic properties and interaction with biological targets.

Properties

Molecular Formula |

C16H11FO2 |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

(2E)-2-[(4-fluorophenyl)methylidene]-5-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C16H11FO2/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9H,1H3/b15-9+ |

InChI Key |

SAYJGBSIAXEFKB-OQLLNIDSSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)F)/C2=O |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)F)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding benzyl derivative.

Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Benzyl derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is a benzofuran derivative with potential for pharmacological applications, featuring a fluorobenzylidene moiety.

Structural and Chemical Properties

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one has a molecular formula of and a molecular weight of approximately 396.43 g/mol. The compound contains a fluorobenzylidene moiety, a hydroxyl group, and a piperazine ring.

Applications

The presence of hydroxy and piperazine functionalities suggests potential interactions with biological targets. The compound (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one has a complex multi-functional structure and exhibits antioxidant and antimicrobial activity.

Other benzofuranones and aurones have exhibited therapeutic potential:

- Aurones Aurones, a class of chemical compounds, have therapeutic applications .

- (2z)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one: This chemical compound is related to therapeutic aurones .

- (2z)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one: This compound is also related to therapeutic aurones .

Other similar compounds have the following characteristics:

- 6-Hydroxybenzofuran This simpler structure with a hydroxyl group exhibits antioxidant properties.

- Piperazine Derivatives Piperazine rings are neuroactive, with widely varying activity.

- Fluorinated Aromatics Fluorine substitution enhances bioavailability, focusing on lipophilicity.

Mechanism of Action

The mechanism of action of (E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorobenzylidene group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison with Structural Analogs

Key Observations :

- Substituent Position : The position of fluorine (para vs. ortho) and additional groups (e.g., hydroxy, bromothiophene) significantly alter electronic properties and bioactivity.

- Biological Activity : Hydroxy-substituted analogs (e.g., 4,6-dihydroxy derivative) exhibit potent urease inhibition, highlighting the role of polar groups in enzyme interaction .

- Halogen Effects : Bromine in thiophene-containing analogs enhances antimicrobial activity, while fluorine improves metabolic stability and lipophilicity .

Analytical Techniques

- Structural Elucidation : NMR (¹H, ¹³C) and IR spectroscopy are standard for confirming substituents and functional groups (e.g., C=O at ~1700 cm⁻¹) .

- Crystallography : Software like SHELXL () and ORTEP-3 () are used for refining crystal structures and verifying stereochemistry .

Challenges and Limitations

Biological Activity

(E)-2-(4-Fluorobenzylidene)-5-methylbenzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H15F O2, with a molecular weight of approximately 270.30 g/mol. The compound features a benzofuran ring system substituted with a 4-fluorobenzylidene group at one end and a methyl group at the other, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the condensation of 5-methylbenzofuran-3(2H)-one with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction may utilize various catalysts or solvents to optimize yield and purity.

Anticancer Activity

Numerous studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that related compounds can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of GSK3β : Compounds similar to this compound have demonstrated the ability to inhibit glycogen synthase kinase-3β (GSK3β), leading to increased apoptosis in colon and pancreatic cancer cell lines .

- Induction of ROS Production : The generation of reactive oxygen species (ROS) has been implicated in the cytotoxicity of benzofuran derivatives, resulting in oxidative stress and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 Colon Cancer | 9.71 | GSK3β inhibition, apoptosis |

| MIA PaCa2 Pancreatic | 7.48 | GSK3β inhibition, apoptosis |

| M-HeLa Cervical Cancer | 3.27 | ROS production, DNA damage |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds exhibit activity against various bacterial strains and fungi, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies often reveal that the compound can interact favorably with proteins involved in cancer progression and microbial resistance.

Key Findings from Docking Studies

- Binding Affinity : The compound shows strong binding affinity towards GSK3β and other kinases involved in tumor growth.

- Hydrogen Bonding : Interactions through hydrogen bonding with active site residues enhance stability and efficacy.

Case Studies

- Cytotoxicity Assay : A study involving the evaluation of several benzofuran derivatives, including this compound, demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .

- In Vivo Studies : Preliminary in vivo studies on animal models indicate that this compound exhibits reduced tumor growth rates when administered alongside established chemotherapy agents, suggesting potential as an adjunct therapy .

Q & A

Q. How can researchers design analogues with improved metabolic stability while retaining activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.